molecular formula C21H21NO5 B8535480 4-(9H-fluoren-9-yl)methyl 3-methyl (3R)-morpholine-3,4-dicarboxylate

4-(9H-fluoren-9-yl)methyl 3-methyl (3R)-morpholine-3,4-dicarboxylate

Cat. No.: B8535480
M. Wt: 367.4 g/mol
InChI Key: MVIVUVHRZCFTGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(9H-fluoren-9-yl)methyl 3-methyl (3R)-morpholine-3,4-dicarboxylate is a complex organic compound that features a fluorenylmethyl group attached to a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(9H-fluoren-9-yl)methyl 3-methyl (3R)-morpholine-3,4-dicarboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of inert atmospheres, such as nitrogen or argon, and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(9H-fluoren-9-yl)methyl 3-methyl (3R)-morpholine-3,4-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

4-(9H-fluoren-9-yl)methyl 3-methyl (3R)-morpholine-3,4-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(9H-fluoren-9-yl)methyl 3-methyl (3R)-morpholine-3,4-dicarboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (9H-Fluoren-9-yl)methyl 4-aminopiperidine-1-carboxylate hydrochloride
  • 9H-Fluoren-9-ylmethyl 3-aminopropylcarbamate hydrochloride

Uniqueness

Its combination of a fluorenylmethyl group and a morpholine ring makes it particularly versatile in various chemical and biological contexts .

Properties

Molecular Formula

C21H21NO5

Molecular Weight

367.4 g/mol

IUPAC Name

4-O-(9H-fluoren-9-ylmethyl) 3-O-methyl morpholine-3,4-dicarboxylate

InChI

InChI=1S/C21H21NO5/c1-25-20(23)19-13-26-11-10-22(19)21(24)27-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18-19H,10-13H2,1H3

InChI Key

MVIVUVHRZCFTGD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1COCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of methyl morpholine-3-carboxylate hydrochloride (2.0 g, 11.01 mmol) in a mixture of 1,4-dioxane (10 mL) and water (20 mL) was added sodium bicarbonate (2.79 g, 33.2 mmol). The suspension was cooled in an ice-water bath and a solution of Fmoc chloride (2.93 g, 11.33 mmol) in 1,4-dioxane (30 mL) was added. The mixture was stirred at ambient temperature for 2 hours. The mixture was partitioned between ethyl acetate (150 mL) and water (150 mL). The phases were separated and the organic extract washed with 1 M aqueous HCl (150 mL) and brine (50 mL). The organic extract was dried (MgSO4), filtered and the solvent removed in vacuo to leave a colourless gum, 4.2 g. LCMS [LCMS4] Rt 3.10 min, m/z (ES+) 368 (M+H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.79 g
Type
reactant
Reaction Step Two
Quantity
2.93 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three

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